molecular formula C8H4Cl2N2O B1530949 6,7-Dichloroquinazolin-4(3H)-one CAS No. 6958-39-0

6,7-Dichloroquinazolin-4(3H)-one

Cat. No.: B1530949
CAS No.: 6958-39-0
M. Wt: 215.03 g/mol
InChI Key: UESAHLRLKCVJGK-UHFFFAOYSA-N
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Description

6,7-Dichloroquinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. The presence of chlorine atoms at the 6 and 7 positions of the quinazolinone ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

6,7-Dichloroquinazolin-4(3H)-one can be synthesized through various methods. One common synthetic route involves the cyclization of 2,3-dichlorobenzamide with formamide under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2,3-dichlorobenzamide and formamide.

    Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures (around 150-200°C).

    Cyclization: The cyclization reaction leads to the formation of the quinazolinone ring, resulting in this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloroquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 6 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the substituents introduced, various substituted quinazolinones can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinazolinone N-oxides.

    Reduction Products: Reduction can yield dihydroquinazolinones or other reduced derivatives.

Scientific Research Applications

6,7-Dichloroquinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6,7-dichloroquinazolin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chlorine atoms can enhance its binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

6,7-Dichloroquinazolin-4(3H)-one can be compared with other quinazolinone derivatives, such as:

    4(3H)-Quinazolinone: Lacks the chlorine substituents, resulting in different chemical and biological properties.

    6-Chloroquinazolin-4(3H)-one: Contains a single chlorine atom, leading to distinct reactivity and applications.

    7-Chloroquinazolin-4(3H)-one: Similar to the above, with unique properties due to the position of the chlorine atom.

The presence of two chlorine atoms at the 6 and 7 positions in this compound makes it unique, as it can exhibit different reactivity patterns and biological activities compared to its mono-chlorinated counterparts.

Properties

IUPAC Name

6,7-dichloro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESAHLRLKCVJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289822
Record name 6,7-DICHLOROQUINAZOLIN-4(3H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6958-39-0
Record name 6958-39-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-DICHLOROQUINAZOLIN-4(3H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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